molecular formula C17H19NO4 B12603498 Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate CAS No. 878162-62-0

Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate

Cat. No.: B12603498
CAS No.: 878162-62-0
M. Wt: 301.34 g/mol
InChI Key: BRVHWTNXOVRDHY-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate is an organic compound with a complex structure that includes cyano, phenyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-cyano-4-methylidene-2-phenylpentanedioate typically involves the reaction of diethyl malonate with a suitable cyano and phenyl-containing reagent under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where diethyl malonate reacts with cyanoacetic acid derivatives in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-cyano-4-methylidene-2-phenylpentanedioate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

CAS No.

878162-62-0

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

diethyl 2-cyano-4-methylidene-2-phenylpentanedioate

InChI

InChI=1S/C17H19NO4/c1-4-21-15(19)13(3)11-17(12-18,16(20)22-5-2)14-9-7-6-8-10-14/h6-10H,3-5,11H2,1-2H3

InChI Key

BRVHWTNXOVRDHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CC(C#N)(C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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